7-Bromo-2-ethylphthalazin-1(2H)-one
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Overview
Description
7-Bromo-2-ethylphthalazin-1(2H)-one is a chemical compound belonging to the phthalazine family Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-ethylphthalazin-1(2H)-one typically involves the bromination of 2-ethylphthalazin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-ethylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Ethylphthalazin-1(2H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chloro-2-ethylphthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
7-Bromo-2-methylphthalazin-1(2H)-one: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
Uniqueness
7-Bromo-2-ethylphthalazin-1(2H)-one is unique due to the presence of both a bromine atom and an ethyl group, which can influence its chemical reactivity and potential applications. The combination of these substituents may enhance its utility in specific synthetic and research contexts.
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
7-bromo-2-ethylphthalazin-1-one |
InChI |
InChI=1S/C10H9BrN2O/c1-2-13-10(14)9-5-8(11)4-3-7(9)6-12-13/h3-6H,2H2,1H3 |
InChI Key |
KFFUCGXBGXKAMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)Br)C=N1 |
Origin of Product |
United States |
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